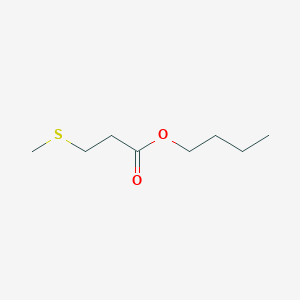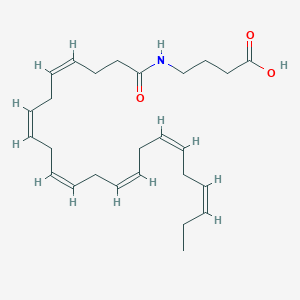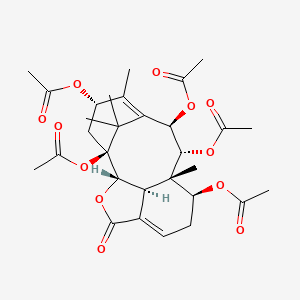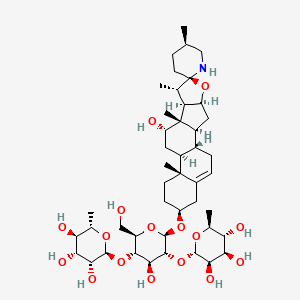
3-Dimethylsulfoniopropionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-dimethylsulfoniopropionaldehyde is a sulfonium compound that is dimethysulfonium with a 3-oxopropyl substituent. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Enzymatic Processes in Plant Biosynthesis
3-Dimethylsulfoniopropionaldehyde (DMSP) plays a crucial role in plant biosynthesis. A study by Kocsis and Hanson (2000) found two novel enzymes in Spartina alterniflora, a salt-tolerant plant, that are involved in DMSP biosynthesis. These enzymes, S-methyl-Met decarboxylase (SDC) and DMSP-amine oxidase (DOX), are unique to organisms that synthesize DMSP and significantly contribute to our understanding of osmoprotectant accumulation in plants (Kocsis & Hanson, 2000).
Biotechnological Production and Applications
3-Hydroxypropionaldehyde (3-HPA), closely related to DMSP, has numerous applications in biotechnology. Vollenweider and Lacroix (2004) highlighted its use in food preservation, chemical production (such as acrolein and acrylic acid), and polymer production. The study emphasizes the potential of biotechnological production of 3-HPA from renewable resources (Vollenweider & Lacroix, 2004).
Chemical Synthesis and Educational Applications
Verdía, Santamarta, and Tojo (2017) demonstrated the application of DMSP-related compounds in organic chemistry education. They used an ionic liquid as a solvent and catalyst for synthesizing (3-Methoxycarbonyl)coumarin, showcasing innovative ideas in green chemistry and chemical research for educational purposes (Verdía, Santamarta, & Tojo, 2017).
Environmental and Analytical Chemistry
Research by Salgado et al. (2015) focused on the detection and quantification of 3-mercaptopropionic acid, a compound related to DMSP. They developed a sensitive method for its determination in environmental samples, highlighting its importance in understanding sulfur metabolism in natural environments (Salgado et al., 2015).
Role in Marine Bacterial Communities
A study by Vila-Costa et al. (2010) examined the gene expression profiles of marine bacterial communities enriched with DMSP. This research provided insights into how different marine bacterioplankton use DMSP as both a carbon and sulfur source, emphasizing the compound's role in marine microbial ecology (Vila-Costa et al., 2010).
Propiedades
Nombre del producto |
3-Dimethylsulfoniopropionaldehyde |
|---|---|
Fórmula molecular |
C5H11OS+ |
Peso molecular |
119.21 g/mol |
Nombre IUPAC |
dimethyl(3-oxopropyl)sulfanium |
InChI |
InChI=1S/C5H11OS/c1-7(2)5-3-4-6/h4H,3,5H2,1-2H3/q+1 |
Clave InChI |
OISJAAYQHIBAQP-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)CCC=O |
Sinónimos |
3-dimethylsulfoniopropionaldehyde DMSP-ald |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)



![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)



![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)